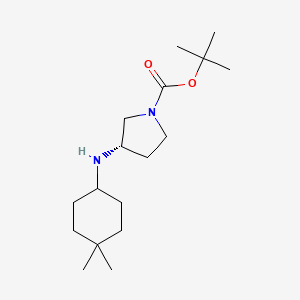
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4,4-dimethylcyclohexylamino group attached to the third carbon of the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4,4-Dimethylcyclohexylamino Group: The 4,4-dimethylcyclohexylamino group is introduced through a nucleophilic substitution reaction, where the amine group of 4,4-dimethylcyclohexylamine reacts with an appropriate leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deprotected amines, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-Boc-3-aminopyrrolidine: Lacks the 4,4-dimethylcyclohexylamino group.
(3S)-1-Boc-3-(cyclohexylamino)pyrrolidine: Contains a cyclohexylamino group instead of the 4,4-dimethylcyclohexylamino group.
(3S)-1-Boc-3-(tert-butylamino)pyrrolidine: Contains a tert-butylamino group instead of the 4,4-dimethylcyclohexylamino group.
Uniqueness
tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the 4,4-dimethylcyclohexylamino group, which imparts specific steric and electronic properties to the molecule
Eigenschaften
Molekularformel |
C17H32N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[(4,4-dimethylcyclohexyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-13-6-9-17(4,5)10-7-13/h13-14,18H,6-12H2,1-5H3/t14-/m0/s1 |
InChI-Schlüssel |
YEGFIVJMBMRWDL-AWEZNQCLSA-N |
Isomerische SMILES |
CC1(CCC(CC1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CCC(CC1)NC2CCN(C2)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















